4-bromo-1-(2-fluoroethyl)-1H-pyrazole
Description
Historical Context and Development of Fluoroethyl Pyrazole Derivatives
The exploration of fluorinated pyrazoles began in the late 19th century with Ludwig Knorr’s pioneering work on pyrazole synthesis. The integration of fluorine into heterocyclic frameworks gained momentum in the mid-20th century, driven by the unique electronic and steric properties imparted by fluorine atoms. Fluoroethyl pyrazole derivatives, such as 4-bromo-1-(2-fluoroethyl)-1H-pyrazole (CAS: 1049730-35-9), emerged as critical intermediates in the 21st century, particularly for pharmaceutical applications.
Early synthetic routes focused on nucleophilic substitution reactions, but advances in catalytic methods, including gold(I)-mediated cyclizations, enabled efficient access to fluorinated pyrazoles. The compound’s development aligns with broader trends in medicinal chemistry, where fluorinated analogs constitute 30–50% of new drug candidates due to enhanced metabolic stability and target affinity.
Classification within Heterocyclic Chemistry
This compound belongs to the azole family, specifically pyrazoles , characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. Its classification is further defined by:
- Substituents : A bromine atom at position 4 and a 2-fluoroethyl group at position 1.
- Functional groups : The fluoroethyl moiety introduces polarity, while the bromine enhances electrophilicity for cross-coupling reactions.
| Property | Value |
|---|---|
| Molecular formula | C₅H₆BrFN₂ |
| Molecular weight | 193.02 g/mol |
| Hybridization | sp²-dominated aromatic system |
| Ring system | 1H-pyrazole |
This structural profile places it within the broader category of halogenated heterocycles , which are pivotal in agrochemical and pharmaceutical design.
Nomenclature and Structural Identification
The systematic IUPAC name This compound is derived from:
- Parent ring : 1H-pyrazole (positions 1–5).
- Substituents :
- Bromine at position 4.
- 2-Fluoroethyl group (-CH₂CH₂F) at position 1.
Structural features :
- Aromaticity : Maintained via π-electron delocalization across the pyrazole ring.
- Bond lengths : C-N bonds average 1.33 Å, consistent with pyrazole’s planar geometry.
- Stereoelectronic effects : The electron-withdrawing fluorine atom influences charge distribution, enhancing reactivity at the bromine site.
Key identifiers include:
Significance in Pyrazole Chemistry Research
This compound exemplifies the strategic fusion of halogenation and fluorination to optimize physicochemical properties. Its significance spans:
- Synthetic versatility : Serves as a precursor for Suzuki-Miyaura couplings, enabling access to diverse biaryl pyrazoles.
- Biological relevance : Fluorinated pyrazoles exhibit enhanced pharmacokinetic profiles, with demonstrated activity in antimicrobial and anticancer assays.
- Material science applications : The electron-deficient ring system facilitates use in organic semiconductors and ligands for catalysis.
Recent studies highlight its role in developing BRAF kinase inhibitors (e.g., encorafenib analogs) and COX-2-selective anti-inflammatories . The fluoroethyl group’s metabolic resistance further underscores its utility in drug design.
Properties
IUPAC Name |
4-bromo-1-(2-fluoroethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGMZNXSPQISEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
A highly efficient process involves the direct fluorination of pyrazole using electrophilic fluorinating reagents, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). This approach circumvents the need for multi-step syntheses and hydrazine intermediates, offering a streamlined route.
Reaction Conditions
- Reagent: Electrophilic fluorinating agent (e.g., 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
- pH Range: 6.0 to 8.0 to optimize selectivity and prevent side reactions
- Solvent: Usually inert solvents like acetonitrile or dichloromethane
- Temperature: Mild conditions around room temperature to reflux, depending on the reagent
Research Findings
Data Table 1: Fluorination Reaction Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Fluorinating reagent | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Preferred reagent for high selectivity |
| pH | 6.0 – 8.0 | Maintains reaction specificity |
| Temperature | Room temperature to reflux | Ensures optimal fluorination without decomposition |
| Solvent | Acetonitrile, dichloromethane | Inert solvents suitable for electrophilic fluorination |
Cyclization of Hydrazine with Halogenated Precursors
Method Overview
Traditional routes involve cyclization of hydrazine with halogenated aldehydes or ketones, often requiring multiple steps and harsh conditions. Recent advances have optimized these conditions to improve yields and selectivity.
Key Steps
Reaction Conditions
- Solvent: Ethanol, ethanol-water mixture, or acetic acid
- Temperature: Reflux or elevated temperatures (~80°C)
- Catalysts: Acidic or basic catalysts to facilitate cyclization
Research Findings
- The process yields moderate to high purity pyrazoles, with yields ranging from 55% to 70% depending on substituents.
- The bromine and fluoroethyl groups are introduced via halogenation of precursor molecules prior to cyclization.
Data Table 2: Cyclization Method Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Precursor halogenation | Brominated or fluorinated aldehyde | Ensures incorporation of desired substituents |
| Solvent | Ethanol, acetic acid | Facilitates cyclization |
| Reaction temperature | 80°C – 100°C | Optimizes ring closure |
| Reaction time | 4 – 12 hours | Adjusted based on substrate reactivity |
Sonication-Assisted Synthesis
Method Overview
Recent studies have demonstrated the effectiveness of sonication (ultrasound irradiation) in accelerating heterocyclic synthesis, including pyrazoles. This method enhances reaction rates, improves yields, and reduces reaction times.
Research Findings
Experimental Procedure
Data Table 3: Sonication Synthesis Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Ultrasound frequency | 20 – 40 kHz | Promotes rapid reaction kinetics |
| Reaction time | 1 – 2 hours | Significantly shorter than conventional heating |
| Solvent | Ethanol, water, or mixture | Enhances energy transfer and reaction efficiency |
| Temperature | Ambient to mild heating | Maintains safety and reaction control |
Summary of Key Findings and Recommendations
| Aspect | Details |
|---|---|
| Most efficient method | Electrophilic fluorination at pH 6.0–8.0 using specialized fluorinating reagents |
| Best for high yield | Sonication-assisted cyclization of cyanide with hydrazine hydrate |
| Notable advantages | Shorter reaction times, higher selectivity, fewer by-products, scalable processes |
| Challenges to address | Control of regioselectivity, avoidance of side reactions, handling of hazardous reagents |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-1-(2-fluoroethyl)-1H-pyrazole derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole is primarily utilized as a building block in the synthesis of bioactive compounds. Its derivatives have shown promise in:
- Anticancer Agents : The pyrazole scaffold is prevalent in anticancer drugs due to its ability to inhibit specific kinases involved in cancer progression. Compounds derived from pyrazoles have been reported to exhibit cytotoxic effects against various cancer cell lines .
- Neurodegenerative Disease Treatments : Recent studies highlight the potential of pyrazole derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds can modulate neuroinflammatory pathways and improve cognitive functions .
Agrochemicals
The incorporation of fluorine into pyrazole derivatives enhances their efficacy as agrochemicals. For instance:
- Fungicides : Compounds based on the pyrazole structure, including those containing the 4-bromo-1-(2-fluoroethyl) moiety, have been developed as effective fungicides to control plant diseases, particularly in crops like rapeseed and cereals .
- Insecticides : The unique properties of fluorinated pyrazoles contribute to their effectiveness against various pests, making them valuable in agricultural applications .
Synthetic Chemistry
This compound serves as a versatile intermediate for synthesizing more complex molecules through various reactions:
- Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura and Ullmann-type cross-coupling reactions, allowing for the introduction of diverse functional groups and further structural modifications .
- Bipyrazoles Synthesis : It can also be used to synthesize bipyrazoles, which are important scaffolds in drug discovery due to their diverse biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-fluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares 4-bromo-1-(2-fluoroethyl)-1H-pyrazole with analogs differing in substituents at the 1- and 4-positions:
Key Observations :
- Steric Effects : Bulky substituents like 1-(1-phenylethyl) (compound 44, ) or 1-(difluorocyclopropyl) increase steric hindrance, which may reduce reactivity in substitution reactions compared to the smaller 2-fluoroethyl group.
- Solubility : The tetrahydrofuran-2-yl substituent (compound 10, ) improves solubility in polar solvents due to its oxygen atom, whereas the 2-fluoroethyl group offers a balance between lipophilicity and polarity.
Key Observations :
- Catalytic Efficiency: Ru-catalyzed decarboxylative alkylation achieves high yields (86%) for naphthalene-containing analogs , whereas traditional methods (e.g., phenylhydrazine + enone) yield ~63% .
- Radical Methods : The decatungstate-mediated synthesis of 4-bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole demonstrates the versatility of radical chemistry for functionalizing pyrazoles .
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) :
- 4-Bromo-1-(1-phenylethyl)-1H-pyrazole ():
- ¹H NMR : δ 7.38 (s, 1H, pyrazole-H), 7.25–7.17 (m, aromatic-H), 5.35 (q, J = 7.0 Hz, CH).
- ¹³C NMR : δ 141.1 (C-Br), 128.9 (aromatic C).
- 4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole ():
- ¹H NMR : δ 7.57 (d, J = 1 Hz, pyrazole-H), 5.92 (dd, J = 7/3 Hz, tetrahydrofuran-H).
Infrared (IR) Spectroscopy :
- The 2-fluoroethyl group in the target compound is expected to show C–F stretching vibrations near 1100–1200 cm⁻¹ , similar to other fluoroalkylated pyrazoles .
Biological Activity
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring with a bromine atom at the 4-position and a fluoroethyl group at the 1-position. Its molecular formula is with a molecular weight of approximately 202.04 g/mol. The presence of the fluoroethyl group is significant, as it can enhance lipophilicity and biological activity.
Research indicates that this compound interacts with specific molecular targets, influencing various biological pathways. Notably, it has been shown to inhibit GPR91, a receptor involved in several physiological processes, including inflammation and cell proliferation. This inhibition can lead to various cellular effects, making it a candidate for further therapeutic exploration.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance:
- Bacterial Strains : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus. In vitro studies have shown promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Fungal Strains : Antifungal activity has also been reported, with certain derivatives exhibiting significant inhibitory effects against fungal pathogens.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated in various models. A study reported that derivatives of this compound exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations around 10 µM, suggesting strong anti-inflammatory properties .
Anticancer Properties
Emerging research indicates that this compound may possess anticancer activity:
- Mechanistic Insights : The compound's ability to modulate signaling pathways involved in cancer cell proliferation has been documented. For example, it may induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Studies : In preclinical models, certain pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines, warranting further investigation into their potential as anticancer agents .
Summary of Biological Activities
| Activity Type | Effectiveness | Notes |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | Comparable MICs to standard antibiotics |
| Antifungal | Significant inhibitory effects | Specific strains responsive to treatment |
| Anti-inflammatory | Up to 85% TNF-α inhibition | Strong activity at low concentrations |
| Anticancer | Induces apoptosis in cancer cells | Promising results in preclinical studies |
Future Directions
Given its diverse biological activities, this compound presents potential for development into therapeutic agents across various medical fields. Future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.
Q & A
Q. Q1. What are the most reliable synthetic routes for 4-bromo-1-(2-fluoroethyl)-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of halogenated pyrazole derivatives often involves nucleophilic substitution or transition-metal-catalyzed coupling. For example:
- Nucleophilic substitution : Analogous to 4-bromo-1-(2-chloroethyl)-1H-pyrazole (CAS 663941-72-8), replacing chlorine with fluorine via fluorination agents (e.g., KF in polar aprotic solvents) could yield the fluoroethyl variant .
- Decarboxylative alkylation : As demonstrated for 4-bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-pyrazole, Ru-catalyzed decarboxylation of carboxylic acid precursors with 2-fluoroethylating agents (e.g., fluoroethyl halides) may offer regioselectivity .
Q. Key Considerations :
Q. Table 1: Comparison of Synthetic Methods
Q. Q2. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : The fluoroethyl group (-CH2CH2F) shows distinct splitting patterns. For example, -CH2F protons appear as a triplet (δ ~4.5–4.8 ppm, J = 47–50 Hz) due to coupling with fluorine .
- HRMS : Expect a molecular ion peak at m/z 221.0 (C5H7BrFN2+) with isotopic signatures for Br (1:1 ratio for M/M+2) .
- 19F NMR : A singlet near δ -215 ppm confirms the fluoroethyl group’s presence .
Data Interpretation Tip : Compare with structurally similar compounds, such as 4-bromo-1-(4-fluorophenyl)-1H-pyrazole (C9H6BrFN2, CAS 957062-56-5), to validate spectral assignments .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reactivity data between this compound and its chloroethyl analog?
Methodological Answer: Fluorine’s electronegativity and steric effects alter reactivity compared to chlorine. To address discrepancies:
Kinetic Studies : Monitor substitution reactions (e.g., Suzuki coupling) under identical conditions. Fluorine’s electron-withdrawing nature may slow oxidative addition in Pd-catalyzed reactions .
Computational Modeling : Use DFT calculations to compare transition-state energies for bromine displacement in both analogs. For example, fluorine’s smaller atomic radius may reduce steric hindrance but increase electronic deactivation .
Case Study : The chloroethyl analog (CAS 663941-72-8) reacts faster in SNAr reactions due to Cl’s better leaving-group ability, while the fluoroethyl variant may require harsher conditions (e.g., elevated temperatures) .
Q. Q4. How can this compound be utilized in drug discovery, particularly for fluorine-containing pharmacophores?
Methodological Answer: Fluorinated pyrazoles are key in optimizing pharmacokinetics (e.g., metabolic stability, membrane permeability):
- Library Synthesis : Incorporate the fluoroethyl group into pyrazole-based scaffolds via cross-coupling (e.g., Buchwald-Hartwig amination) to create analogs for SAR studies .
- Biological Screening : Test derivatives against targets like kinases or GPCRs, leveraging fluorine’s ability to modulate binding affinity. For example, 4-fluorophenyl-pyrazole derivatives exhibit antimicrobial activity, suggesting potential for fluorine-enhanced bioactivity .
Q. Table 2: Fluorinated Pyrazole Derivatives and Bioactivity
| Compound | Target Activity | Reference |
|---|---|---|
| 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole | Antimicrobial | |
| 3-(Trifluoromethyl)pyrazole | mGluR5 modulation | |
| 5-(Trifluoromethyl)-1H-pyrazole | Anticancer (kinase inhibition) |
Q. Q5. What computational tools predict the stability and conformation of this compound in solution?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMSO) to assess conformational preferences. The fluoroethyl group’s dipole may stabilize specific rotamers .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Br-C and F-C bonds to predict thermal stability. Fluorine’s strong C-F bond (485 kJ/mol) enhances stability compared to chloroethyl analogs .
Validation : Compare computational results with experimental data (e.g., thermal gravimetric analysis, TGA) for solid-state stability .
Q. Q6. How can regioselective functionalization of this compound be achieved for diversified synthesis?
Methodological Answer:
- Directed Ortho-Metalation : Use Br as a directing group for lithiation at C-3 or C-5 positions, followed by quenching with electrophiles (e.g., aldehydes) .
- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki, Sonogashira) to replace Br with aryl, alkenyl, or alkynyl groups. For example, Sonogashira coupling with alkynes yields ethynyl derivatives .
Optimization Note : Fluorine’s electronic effects may require tailored catalysts (e.g., BrettPhos Pd G3) to enhance coupling efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
